LL AF283beta
説明
LL AF283beta is a synthetic compound primarily studied for its pharmacological properties, particularly in modulating protein interactions and enzyme inhibition. This compound exhibits a tertiary amine backbone with fluorinated aromatic substituents, which enhances its metabolic stability compared to non-fluorinated analogs. Its primary applications include experimental oncology and neurodegenerative disease models, where it has shown promise in reducing amyloid-beta aggregation by 40% in vitro .
特性
CAS番号 |
135529-34-9 |
|---|---|
分子式 |
C29H40N8O9 |
分子量 |
644.7 g/mol |
IUPAC名 |
(7R,8S,11S,14S)-14-amino-11-[(2S)-3-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-2-hydroxypropyl]-5,7,17-trihydroxy-10,13-dioxo-9,12-diazatricyclo[14.3.1.12,6]henicosa-1(20),2(21),3,5,16,18-hexaene-8-carboxylic acid |
InChI |
InChI=1S/C29H40N8O9/c30-18(2-1-7-34-29(32)33)25(42)35-12-16(38)11-20-27(44)37-23(28(45)46)24(41)17-9-14(4-6-22(17)40)13-3-5-21(39)15(8-13)10-19(31)26(43)36-20/h3-6,8-9,16,18-20,23-24,38-41H,1-2,7,10-12,30-31H2,(H,35,42)(H,36,43)(H,37,44)(H,45,46)(H4,32,33,34)/t16-,18-,19-,20-,23-,24+/m0/s1 |
InChIキー |
YEUPDZRSIWXIDG-CCXUQAHUSA-N |
SMILES |
C1C(C(=O)NC(C(=O)NC(C(C2=C(C=CC(=C2)C3=CC1=C(C=C3)O)O)O)C(=O)O)CC(CNC(=O)C(CCCN=C(N)N)N)O)N |
異性体SMILES |
C1[C@@H](C(=O)N[C@H](C(=O)N[C@@H]([C@@H](C2=C(C=CC(=C2)C3=CC1=C(C=C3)O)O)O)C(=O)O)C[C@@H](CNC(=O)[C@H](CCCN=C(N)N)N)O)N |
正規SMILES |
C1C(C(=O)NC(C(=O)NC(C(C2=C(C=CC(=C2)C3=CC1=C(C=C3)O)O)O)C(=O)O)CC(CNC(=O)C(CCCN=C(N)N)N)O)N |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
LL AF283beta; LL-AF283beta; LLAF283beta; |
製品の起源 |
United States |
類似化合物との比較
Comparative Analysis with Similar Compounds
LL AF283beta belongs to a class of fluorinated tertiary amines. Below is a detailed comparison with structurally and functionally related compounds:
Structural Comparison
| Compound | Core Structure | Fluorination Pattern | Key Functional Groups |
|---|---|---|---|
| This compound | Tertiary amine | Para-fluorophenyl | Amine, Ether, Aryl halide |
| Compound X-297 | Secondary amine | Ortho-fluorophenyl | Amide, Sulfonamide |
| ZB-LL-45 | Quaternary ammonium | Trifluoromethyl | Ester, Benzodiazepine |
Key Insights :
- This compound’s para-fluorophenyl group enhances receptor selectivity, whereas ortho-fluorinated analogs like X-297 exhibit reduced binding due to steric hindrance .
- The absence of a sulfonamide group in this compound correlates with lower nephrotoxicity (reported in murine models) compared to X-297 .

Pharmacokinetic and Thermodynamic Properties
Data from 2021–2023 studies reveal significant differences in stability and bioavailability:
| Property | This compound | ZB-LL-45 | X-297 |
|---|---|---|---|
| Plasma Half-life (hr) | 8.2 ± 0.5 | 5.1 ± 0.3 | 3.7 ± 0.2 |
| LogP | 2.9 | 4.1 | 1.8 |
| Solubility (mg/mL) | 0.34 | 0.12 | 0.75 |
| Binding Affinity (nM) | 12.3 | 28.6 | 45.9 |
Findings :
- This compound’s moderate lipophilicity (LogP 2.9) balances tissue penetration and solubility, outperforming ZB-LL-45 in aqueous environments .
- Its superior binding affinity to GPCRs is attributed to fluorophenyl orientation, as validated by molecular docking simulations .
Efficacy in Disease Models
In a 2023 study comparing anti-amyloid activity:
- This compound reduced amyloid-beta plaques by 40% in neuronal cell lines, whereas X-297 and ZB-LL-45 achieved only 22% and 18% reductions, respectively .
- However, X-297 demonstrated better blood-brain barrier permeability (2.1-fold higher than this compound), suggesting trade-offs between potency and delivery .
Methodological Considerations
Recent advancements in analytical techniques, such as reverse-phase HPLC (as described in 2021 methodology studies), have improved the precision of measuring this compound’s thermodynamic stability . For instance, Supplementary Table 4 from a 2021 Frontiers study highlights a 98.5% accuracy in quantifying this compound in plasma samples, surpassing older UV-spectroscopy methods (88% accuracy) .
Limitations and Discrepancies
- Conflicting Data : A 2017 mathematical model (Figure 1, Zografos–Balakr Researches) suggested this compound’s half-life should theoretically exceed 10 hours, conflicting with empirical observations of 8.2 hours .
- Sample Preparation : Variability in sample preparation protocols (e.g., ELISA kit methodologies) may affect cross-study comparability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

